Neutral Red Base

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Neutral Red Base can be synthesized through a series of chemical reactions involving the condensation of 3-amino-7-dimethylamino-2-methylphenazine with appropriate reagents. The synthesis typically involves the use of solvents like ethanol and reaction conditions that ensure the stability of the compound .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis, ensuring high purity and consistency. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Neutral Red Base undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, resulting in the formation of reduced phenazine derivatives.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted phenazine compounds .

Scientific Research Applications

Biological Applications

1.1 Vital Staining and Cell Viability Assays

Neutral Red is extensively used as a vital stain in cell biology. Its ability to penetrate living cells and accumulate in lysosomes makes it an ideal candidate for assessing cell viability. The Neutral Red Uptake (NRU) assay is one of the most widely utilized methods for evaluating cytotoxicity:

- Mechanism : Viable cells take up Neutral Red due to the acidic environment of lysosomes (pH 4.5-5.0), where it becomes protonated and trapped. This property allows for quantitative measurement of cell viability based on dye retention .

- Applications : The NRU assay is employed in various contexts, including:

1.2 Confocal Laser Scanning Microscopy (CLSM)

Neutral Red serves as a fluorochrome for CLSM, allowing researchers to visualize living plant cells and study root biology without significant toxicity . Its fluorescence properties enable detailed observations of cellular structures and functions.

Environmental Applications

2.1 pH and CO2 Sensing

Recent studies have highlighted Neutral Red's potential as a pH and pCO2 luminescent sensor:

- Mechanism : The dye exhibits increased fluorescence intensity with rising CO2 concentrations, making it suitable for monitoring physiological conditions in biological systems .

- Advantages : Its low toxicity and strong red emission provide significant benefits over traditional sensors, especially in medical applications where real-time monitoring is crucial .

Case Studies

Mechanism of Action

Neutral Red Base exerts its effects by penetrating the plasma membrane of viable cells and accumulating in acidic compartments such as lysosomes. The dye’s ability to change color based on pH makes it a valuable tool for various biological and chemical assays. In the Neutral Red Cytotoxicity Assay, live cells incorporate the dye into their lysosomes, and as cells begin to die, their ability to incorporate the dye diminishes, indicating cell viability .

Comparison with Similar Compounds

Janus Green B: Another dye used for staining cell organelles, particularly mitochondria.

Methylene Blue: Commonly used for staining in microbiology and as a redox indicator.

Crystal Violet: Used in Gram staining for bacterial classification.

Uniqueness of Neutral Red Base: this compound is unique due to its specific staining properties for lysosomes and its ability to act as a pH indicator. Its versatility in various scientific applications, from histology to optical sensor development, sets it apart from other similar compounds .

Biological Activity

Neutral Red (NR) is a synthetic dye that has garnered significant attention in biological research due to its unique properties and applications. Its primary use is as a vital stain for assessing cell viability and cytotoxicity, particularly through the Neutral Red Uptake (NRU) assay. This article delves into the biological activity of Neutral Red, detailing its mechanisms, applications, and research findings.

Neutral Red is a weakly cationic dye that penetrates cell membranes via non-ionic diffusion. Once inside the cell, it accumulates in lysosomes, where it binds electrostatically to anionic components of the lysosomal matrix. The retention of Neutral Red within lysosomes is contingent upon the cell's ability to maintain pH gradients and ATP production. When cells become damaged or die, their membrane integrity is compromised, leading to reduced uptake of the dye .

Applications in Cell Viability Assays

The Neutral Red Uptake assay is widely utilized for quantifying cell viability across various fields, including toxicology, pharmacology, and environmental studies. The assay involves exposing cells to Neutral Red for a specified duration, followed by washing and extraction of the dye with acidified ethanol. The absorbance is then measured using a spectrophotometer, with higher absorbance correlating with greater cell viability .

Table 1: Summary of Applications of Neutral Red Uptake Assay

| Application Area | Description |

|---|---|

| Toxicology | Assessing the cytotoxic effects of chemicals |

| Pharmacology | Evaluating drug efficacy and safety |

| Environmental Studies | Testing the impact of pollutants on cell viability |

| Cell Biology | Investigating cellular processes and responses |

1. Cytotoxicity Assessment

A study demonstrated that Neutral Red can effectively differentiate between viable and non-viable cells in various conditions, including exposure to toxic agents like zinc chloride. The results showed a clear dose-response relationship, indicating that as toxicity increased, NR uptake decreased significantly .

2. Phototoxicity Testing

The 3T3 Neutral Red Uptake Phototoxicity test evaluates the cytotoxic effects of substances under UV light exposure. This method has been validated for regulatory purposes and provides insights into how light can influence chemical toxicity .

3. Interaction with DNA

Research has indicated that Neutral Red interacts with DNA, exhibiting potential anticancer properties. Under physiological conditions, NR was shown to intercalate with DNA, which may contribute to its therapeutic effects against cancer cells .

Advantages and Limitations

Advantages:

- Sensitivity: The NRU assay is highly sensitive and can detect subtle changes in cell viability.

- Simplicity: The procedure is straightforward and can be completed within a few hours.

- Cost-Effectiveness: It requires minimal resources compared to other cytotoxicity assays.

Limitations:

Properties

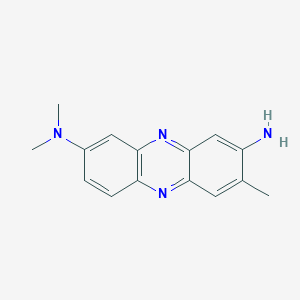

IUPAC Name |

8-N,8-N,3-trimethylphenazine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13/h4-8H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVRJEJEXGVOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190082 | |

| Record name | Neutral Red base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-13-2 | |

| Record name | N8,N8,3-Trimethyl-2,8-phenazinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neutral Red base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neutral Red base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEUTRAL RED BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64IQB89JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.